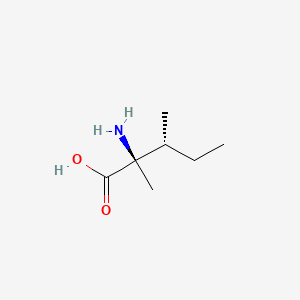

2-Methyl-D-isoleucine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

188359-25-3 |

|---|---|

Molecular Formula |

C7H15NO2 |

Molecular Weight |

145.202 |

IUPAC Name |

(2R,3R)-2-amino-2,3-dimethylpentanoic acid |

InChI |

InChI=1S/C7H15NO2/c1-4-5(2)7(3,8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-,7-/m1/s1 |

InChI Key |

RSPOGBIHKNKRFJ-IYSWYEEDSA-N |

SMILES |

CCC(C)C(C)(C(=O)O)N |

Synonyms |

D-Isoleucine, 2-methyl- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl D Isoleucine and Its Stereoisomers

Chemoenzymatic Synthesis Approaches

Chemoenzymatic routes offer elegant solutions to the stereochemical complexities inherent in the synthesis of molecules like 2-Methyl-D-isoleucine. These methods leverage the high stereoselectivity of enzymes to control the configuration at one or more chiral centers, often in concert with traditional chemical transformations.

Biocatalytic Conversion Strategies

Biocatalysis provides a direct and often highly selective means of obtaining desired stereoisomers. Enzymes such as hydantoinases and dehydrogenases are particularly valuable in this context, enabling the stereospecific synthesis or resolution of amino acid precursors.

A notable strategy for producing D-amino acids involves the use of D-hydantoinases. These enzymes catalyze the stereoselective hydrolysis of D-5-substituted hydantoins to the corresponding N-carbamoyl-D-amino acids, which can then be chemically or enzymatically converted to the free D-amino acid. This method is particularly effective for producing D-isoleucine and its analogs. google.com

The process typically begins with the chemical synthesis of a diastereomeric mixture of hydantoins from a chiral starting material. For instance, (R)-2-methylbutyraldehyde can be converted to a mixture of D-isoleucine hydantoin (B18101) and L-allo-isoleucine hydantoin. google.com This mixture is then treated with a D-hydantoinase, which selectively hydrolyzes the D-isoleucine hydantoin to N-carbamoyl-D-isoleucine. google.com A key advantage of this method is the potential for simultaneous epimerization of the C-5 position of the hydantoin ring, which allows for a theoretical yield approaching 100% as the L-allo-isoleucine hydantoin is converted to the D-isoleucine hydantoin in situ. google.comgoogle.com The reaction is typically carried out at temperatures ranging from 30°C to 75°C. google.com The resulting N-carbamoyl-D-isoleucine is then decarbamoylated to yield the final D-isoleucine product. google.com This hydantoinase-based approach has been successfully applied to the production of D-p-hydroxyphenylglycine, a key component of semisynthetic penicillins and cephalosporins. core.ac.ukrcsb.org

| Starting Material | Enzyme | Product | Key Feature |

| Diastereomeric mixture of D-isoleucine hydantoin and L-allo-isoleucine hydantoin | D-Hydantoinase | N-carbamoyl-D-isoleucine | Stereoselective hydrolysis of the D-hydantoin with in situ epimerization of the L-allo-hydantoin. google.com |

| L-isoleucine | D-Hydantoinase | N-carbamoyl-D-allo-isoleucine | Conversion of L-isoleucine to its hydantoin followed by stereoselective hydrolysis of the D-allo-isoleucine hydantoin. google.com |

D-Amino acid dehydrogenases (D-AADHs) are enzymes that catalyze the reversible reductive amination of α-keto acids to their corresponding D-amino acids, using a nicotinamide (B372718) cofactor such as NADPH. nih.govnih.gov This one-step synthesis is highly attractive due to the low cost of the starting materials, α-keto acids and ammonia. nih.gov

Wild-type D-AADHs with broad substrate specificity are not commonly found in nature. nih.gov However, protein engineering has been successfully employed to create broad-range and highly stereoselective D-AADHs. nih.govmdpi.com For example, meso-diaminopimelate D-dehydrogenase (m-DAPDH) has been engineered through mutagenesis to exhibit activity towards a variety of α-keto acids. nih.govresearchgate.net A particularly effective system utilizes a thermostable D-AADH from Ureibacillus thermosphaericus coupled with glucose dehydrogenase for NADPH regeneration. This system has been used to produce D-leucine from 2-oxo-4-methylvaleric acid with a 99% yield and greater than 99% enantiomeric excess. mdpi.com While this enzyme can convert (3R)-2-oxo-3-methylvalerate to D-isoleucine, it is not active towards (3S)-2-oxo-3-methylvalerate, the precursor to D-allo-isoleucine. nih.gov This specificity allows for the selective assay of D-isoleucine in a mixture. nih.gov

| α-Keto Acid Precursor | Engineered Enzyme | D-Amino Acid Product | Yield/Purity |

| 2-Oxo-4-methylvaleric acid | D-AADH from U. thermosphaericus | D-Leucine | 99% yield, >99% ee mdpi.com |

| (3R)-2-oxo-3-methylvalerate | D-AADH | D-Isoleucine | ~50% max yield from racemic precursor nih.gov |

Enzymatic resolution is a classic and effective method for separating stereoisomers. This approach relies on an enzyme to selectively react with one diastereomer in a mixture, allowing for the separation of the reacted and unreacted isomers. For amino acids like isoleucine with two chiral centers, this technique can be particularly useful. google.com

One common method involves the enzymatic resolution of derivatized amino acids. semanticscholar.org For example, a racemic mixture of isoleucine can be acetylated and then subjected to an enzyme that selectively hydrolyzes one of the acetylated enantiomers. semanticscholar.org However, such kinetic resolutions are limited to a maximum theoretical yield of 50% for the desired isomer. google.com To overcome this limitation, dynamic kinetic resolution (DKR) processes are employed. In a DKR, the unreactive enantiomer is racemized in situ, allowing for a theoretical yield of up to 100%. A biocatalytic DKR approach has been developed for the synthesis of β-branched aromatic amino acids using a thermophilic aromatic amino acid aminotransferase that can tolerate the conditions required for racemization of the α-ketoacid substrate. chemrxiv.orgnih.gov

D-Amino Acid Dehydrogenase Applications in Stereoselective Synthesis

Chemical Synthesis Routes with Stereocontrol

While enzymatic methods offer high selectivity, chemical synthesis provides a versatile platform for creating a wide range of molecular architectures. The key challenge in the chemical synthesis of this compound is the precise control of the two adjacent stereocenters.

A powerful strategy in asymmetric synthesis is to start with a readily available chiral molecule and transform it into the desired product. This "chiral pool" approach leverages the existing stereochemistry of the starting material to control the stereochemistry of the final product.

For the synthesis of chiral amino acids, this often involves the derivatization of a chiral precursor to introduce the amino and carboxylic acid functionalities with the correct stereochemistry. For example, a chiral alcohol can be converted to an amine, which is then elaborated to the final amino acid. researchgate.net Another approach involves the stereoselective alkylation of a chiral glycine (B1666218) enolate equivalent. renyi.hu The use of chiral auxiliaries, which are temporarily attached to the molecule to direct a stereoselective reaction and then removed, is also a common strategy. chemrxiv.org For instance, the Steglich esterification of Boc-DL-isoleucine with a chiral alcohol like methyl L-mandelate can be used to form diastereomeric esters that can be separated by chromatography. semanticscholar.org

The derivatization of amino acids is also crucial for analytical purposes, such as determining enantiomeric purity. Derivatization with reagents like Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) allows for the separation and detection of chiral amino acids by techniques like ion mobility mass spectrometry. rsc.org For gas chromatography, a two-step derivatization involving methylation of the carboxylic acid group followed by acetylation of the amino group can be employed to create volatile derivatives suitable for chiral GC analysis. sigmaaldrich.com

Anodic Oxidation in Chiral Amino Acid Synthesis

Anodic oxidation provides a route for the synthesis of chiral amino acids, including isoleucine stereoisomers. A notable method involves a four-step synthesis that yields a mixture of L-isoleucine and D-alloisoleucine. researchgate.net This process begins with the anodic oxidation of suitable acylamide precursors. researchgate.net The electrochemical reaction, when conducted under controlled conditions using a platinum anode and a quaternary ammonium (B1175870) fluoborate as the supporting electrolyte, facilitates the preparation of N-alkoxymethylalkylamides. researchgate.net These N-alkoxy derivatives serve as versatile synthons due to the reactivity of the alkoxy group near the nitrogen atom. researchgate.net The efficiency of the synthesis allows for the production of these isoleucine stereoisomers in a 45% total yield from the parent (S)-alcohol. researchgate.net The electrochemical step is crucial, leading to the formation of α,α'-dialkoxy derivatives or monoadducts in high yields, depending on the electric current applied. researchgate.net

Asymmetric Synthesis of Hydroxylated and N-Methylated Isoleucine Derivatives

The synthesis of modified isoleucine derivatives, such as hydroxylated and N-methylated forms, is essential for creating novel peptides and biologically active molecules.

Hydroxylated Derivatives: Hydroxylation of isoleucine can be achieved with high regio- and diastereoselectivity using enzymatic methods. nih.gov For instance, the enzyme L-isoleucine-4-hydroxylase (IDO) has been expressed in E. coli to produce 4-hydroxyisoleucine (B15566) (4-HIL). mdpi.com This biocatalytic approach highlights a subfamily of bacterial dioxygenases capable of using free L-amino acids as substrates in vivo. mdpi.com Other biocatalytic strategies combine enantioselective pyruvate (B1213749) aldolases with S-selective transaminases to synthesize γ-hydroxy-α-amino acids from pyruvate and various aldehydes. csic.es These enzymatic cascades can overcome equilibrium limitations and provide stereoselective routes to compounds like 4-hydroxyisoleucine. csic.es

N-Methylated Derivatives: The synthesis of N-methylated amino acids is a key step in modifying peptide backbones to enhance stability or conformational properties. acs.org General strategies for producing optically active α-methylamino acids include the biocatalytic kinetic resolution of amides and methods starting from pyroglutamates. acs.org For example, an asymmetric synthesis of N,O-diprotected (2S,3S)-N-methyl-δ-hydroxyisoleucine, a non-coded amino acid found in halipeptin A, has been successfully developed. acs.org Another approach involves the electrophilic amination of Grignard reagents using 2-imidazolidinone O-sulfonyloxime to produce primary and N-methylamines. acs.org

Resolution Techniques for Isoleucine Diastereomers

Isoleucine possesses two chiral centers, resulting in four possible stereoisomers: L-isoleucine (2S,3S), D-isoleucine (2R,3R), L-allo-isoleucine (2S,3R), and D-allo-isoleucine (2R,3S). nih.gov Separating these isomers is a significant challenge that requires specialized resolution techniques.

Chromatographic Separation Methods for Stereoisomers

Chromatography is a powerful tool for the separation of isoleucine stereoisomers. The two primary strategies involve direct separation using a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral agent on an achiral stationary phase. nih.govdiva-portal.org

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used method. nih.gov Even with conventional achiral stationary phases, RP-HPLC can resolve peptide diastereomers that differ only by the stereochemistry of a single isoleucine residue. nih.gov

For the direct analysis of the four isoleucine stereoisomers, more specialized columns are necessary. A notable method employs liquid chromatography-mass spectrometry (LC-MS) for separation and identification. researchgate.netjst.go.jp While a standard C18 column can separate many amino acid enantiomers after derivatization, it is insufficient for isoleucine stereoisomers. researchgate.netjst.go.jp Effective separation of derivatized isoleucine isomers has been achieved using a column packed with pentabromobenzyl-modified silica (B1680970) gel (PBr column). researchgate.netjst.go.jp Derivatization with a chiral labeling reagent, such as 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA), creates diastereomers that can be resolved chromatographically. researchgate.netjst.go.jp

The table below summarizes various chromatographic methods used for separating isoleucine stereoisomers.

| Technique | Stationary Phase | Chiral Agent/Derivatization | Target Molecules | Reference |

| LC-MS | COSMOSIL 3PBr | L-FDVDA | Isoleucine Stereoisomers | researchgate.netjst.go.jp |

| GC-MS | Chiral & Non-Chiral Columns | (2S)-2-acetoxypropionyl chloride | Pheromone Precursors (Alcohols) | diva-portal.org |

| RP-HPLC | Zorbax 300 SB-C8 (achiral) | None (separation of diastereomeric peptides) | Peptides with Ile stereoisomers | nih.gov |

| GC | Chirasil-Val Capillary Column | N(O)-perfluoroacyl alkyl esters | D,L-Amino Acids | researchgate.net |

Diastereomeric Crystallization for Enantiomeric Enrichment

Diastereomeric crystallization is a classical and highly effective method for resolving racemic mixtures on a large scale. ardena.comwikipedia.org This technique is applicable to chiral compounds that contain an acidic or basic functional group, allowing for the formation of salts. ardena.com The process involves reacting a racemic mixture (e.g., of an amino acid) with an enantiomerically pure chiral resolving agent. wikipedia.org This reaction creates a pair of diastereomeric salts. ardena.com

Application of Chiral Resolving Agents

The success of diastereomeric crystallization and certain chromatographic methods hinges on the choice of an appropriate chiral resolving agent. mun.ca These agents are enantiomerically pure compounds that react with a racemate to form separable diastereomers. wikipedia.org

For isoleucine, various resolving agents have been employed. In one method, methyl L-mandelate was used as a resolving agent for Boc-DL-isoleucine through Steglich esterification. semanticscholar.org The resulting diastereomeric esters were readily separated using conventional flash-column chromatography. semanticscholar.org

For analytical purposes, chiral derivatizing agents, often called chiral resolution labeling reagents, are widely used in conjunction with HPLC or LC-MS. researchgate.netjst.go.jp Marfey's reagent, Nα-(5-fluoro-2,4-dinitrophenyl)-L-alaninamide (L-FDAA), and its analogs like L-FDVDA are prominent examples. researchgate.netjst.go.jp These reagents react with the amino group of isoleucine to form diastereomers that can be separated and quantified. researchgate.net

The table below lists examples of chiral resolving agents and their applications in the resolution of isoleucine and its derivatives.

| Chiral Resolving Agent | Application | Method | Target Compound | Reference |

| Methyl L-mandelate | Resolution of a racemic mixture | Steglich esterification followed by flash chromatography | Boc-DL-isoleucine | semanticscholar.org |

| L-FDVDA | Separation and identification of stereoisomers | Derivatization for LC-MS analysis | Isoleucine Stereoisomers | researchgate.netjst.go.jp |

| (S)-Mandelic acid | General chiral resolution | Diastereomeric salt formation and crystallization | Racemic alcohols (case study) | wikipedia.org |

| Tartaric acid derivatives | General chiral resolution | Diastereomeric salt formation and crystallization | Racemic amines and acids | wikipedia.orgnih.gov |

| PEGylated (R)-mandelic acid | Expedited resolution | Temperature-assisted phase transition/crystallization | Phenylalanine methyl ester | acs.org |

Metabolic Pathways and Biogenesis Involving D Isoleucine

Incorporation of D-Isoleucine into Natural Products

D-isoleucine is a structural component of several important natural products, particularly non-ribosomally synthesized peptide antibiotics. Its incorporation requires specific enzymatic machinery to generate the D-enantiomer from the more common L-isoleucine pool.

Actinomycins are a family of chromopeptide lactone antibiotics produced by Streptomyces species, which contain D-amino acids, including D-valine and D-isoleucine. nih.govsemanticscholar.org The biogenesis of the D-isoleucine residue in actinomycins is complex and does not arise from a simple epimerization of L-isoleucine at the final peptide stage. Instead, the stereochemical inversion is intricately linked to the biosynthesis process.

Studies have shown that the D-isoleucine residue can be derived from several precursors. ebi.ac.uknih.govasm.org Research on Streptomyces antibioticus has demonstrated that L-isoleucine, D-isoleucine, L-alloisoleucine, and D-alloisoleucine can all potentially serve as precursors for the D-isoleucine and N-methyl-L-alloisoleucine residues found in the actinomycin (B1170597) molecule. nih.govasm.org This suggests the presence of racemases or epimerases that can interconvert these stereoisomers, allowing the cell to channel them into the actinomycin assembly line. nih.gov The formation of D-amino acids in peptide antibiotics is often catalyzed by specific domains within the large non-ribosomal peptide synthetase (NRPS) enzymes that assemble the antibiotic.

Precursor feeding is a powerful technique used to elucidate biosynthetic pathways by supplying labeled compounds to a culture and tracking their incorporation into the final product. phcogrev.com This method has been instrumental in understanding the origin of the D-isoleucine residue in actinomycins.

In a key study, various ¹⁴C-labeled stereoisomers of isoleucine were fed to cultures of Streptomyces antibioticus. nih.govasm.org The results of these experiments provided critical insights:

D-isoleucine: When labeled D-isoleucine was supplied, it was efficiently incorporated into the D-isoleucine position of the actinomycin peptide. nih.gov

L-alloisoleucine and D-alloisoleucine: Both of these isomers were also found to be effective precursors for the D-isoleucine residue. nih.govasm.org

L-isoleucine: The role of L-isoleucine, the most common isomer, appeared more complex. While it is the ultimate source of the carbon skeleton, its direct incorporation into the D-isoleucine position was less clear, suggesting it is primarily used for the synthesis of other residues or undergoes epimerization first. ebi.ac.uknih.govasm.org

These feeding studies demonstrated that the biosynthetic machinery for actinomycin is flexible and can utilize multiple isoleucine stereoisomers, highlighting a complex network of epimerization and incorporation reactions. nih.gov

Biogenetic Pathways of D-Isoleucine Residues in Peptidic Antibiotics (e.g., Actinomycins)

Broader Isoleucine Biosynthesis Pathways (Contextual Relevance)

To understand the origin of D-isoleucine, it is essential to consider the primary biosynthetic pathways that produce its L-isomer, which serves as the initial precursor pool in the cell. In microorganisms and plants, isoleucine is an essential amino acid synthesized from simple metabolic intermediates. wikipedia.org There are several known pathways for its biosynthesis. researchgate.net

The Threonine Pathway: This is the most common route for isoleucine biosynthesis. researchgate.netnih.gov It begins with the amino acid threonine, which is deaminated by threonine deaminase to produce 2-ketobutyrate. nih.govoup.com 2-ketobutyrate then condenses with pyruvate (B1213749) in a series of reactions that are shared with valine biosynthesis, ultimately leading to L-isoleucine. wikipedia.orgnih.gov

The Citramalate (B1227619) (Pyruvate) Pathway: Some microorganisms utilize an alternative route starting from pyruvate and acetyl-CoA. researchgate.netnih.govelifesciences.org These two molecules are condensed to form citramalate, which is then converted through several steps to 2-ketobutyrate, the common intermediate that then enters the final steps of the isoleucine synthesis pathway. nih.govresearchgate.netresearchgate.net

Other Minor Pathways: In certain organisms or under specific conditions, other pathways can contribute to isoleucine synthesis. These can start from precursors like glutamate, propionate, or even 2-methylbutyrate, demonstrating significant metabolic flexibility. researchgate.netasm.org For instance, some anaerobic rumen bacteria can synthesize isoleucine via the carboxylation of 2-methylbutyrate. asm.org A large repertoire of at least nine different routes for producing the key intermediate 2-ketobutyrate has been identified across various microorganisms. nih.govelifesciences.org

Table 3: Major Isoleucine Biosynthesis Pathways in Microorganisms

| Pathway Name | Primary Precursors | Key Intermediate | Reference |

|---|---|---|---|

| Threonine Pathway | Threonine, Pyruvate | 2-Ketobutyrate (from Threonine) | researchgate.netnih.gov |

| Citramalate (Pyruvate) Pathway | Pyruvate, Acetyl-CoA | Citramalate | researchgate.netnih.gov |

| 2-Methylbutyrate Pathway | 2-Methylbutyrate | 2-Keto-3-methylvalerate (via carboxylation) | researchgate.netasm.org |

Compound Index

Threonine and Pyruvate Pathway Intersections

The most common biosynthetic route for isoleucine begins with L-threonine. nih.govresearchgate.net This pathway involves a series of enzymatic steps that transform threonine and pyruvate into L-isoleucine. The key enzyme initiating this sequence is threonine deaminase (also known as threonine ammonia-lyase), which catalyzes the deamination of threonine to produce α-ketobutyrate (2-ketobutyrate). nih.govelifesciences.org

This α-ketobutyrate then serves as a crucial intermediate. It condenses with a molecule of pyruvate in a reaction catalyzed by acetohydroxyacid synthase (AHAS). wikipedia.orgresearchgate.net The subsequent steps involve an isomerization, reduction, and dehydration, catalyzed by acetohydroxy acid isomeroreductase and dihydroxyacid dehydratase, respectively, to form α-keto-β-methylvalerate. wikipedia.orgpnas.org The final step is a transamination reaction, catalyzed by a valine aminotransferase, which yields L-isoleucine. wikipedia.org The formation of D-isoleucine can then occur through the action of specific enzymes like racemases or D-amino acid dehydrogenases that act on the L-isomer or its keto acid precursor. nih.govfrontiersin.org

Table 1: Key Enzymes in the Canonical Isoleucine Biosynthesis Pathway

| Enzyme | Gene (E. coli) | Reaction Catalyzed |

|---|---|---|

| Threonine Deaminase | ilvA | L-Threonine → α-ketobutyrate + NH₃ |

| Acetohydroxyacid Synthase (AHAS) | ilvB, ilvN | α-ketobutyrate + Pyruvate → α-aceto-α-hydroxybutyrate |

| Acetohydroxy Acid Isomeroreductase | ilvC | α-aceto-α-hydroxybutyrate → α,β-dihydroxy-β-methylvalerate |

| Dihydroxyacid Dehydratase | ilvD | α,β-dihydroxy-β-methylvalerate → α-keto-β-methylvalerate |

This table summarizes the primary enzymes and their roles in the conventional threonine-dependent pathway for isoleucine biosynthesis as described in various microorganisms. wikipedia.orgresearchgate.netpnas.org

Alternative Biosynthetic Routes (e.g., Citramalate Pathway in Microorganisms)

Beyond the canonical threonine-dependent pathway, several alternative routes for isoleucine biosynthesis exist in microorganisms, demonstrating remarkable metabolic diversity. The most notable of these is the citramalate pathway. elifesciences.orgpnas.org

In this pathway, which is prominent in certain bacteria and archaea like Geobacter sulfurreducens and Leptospira interrogans, isoleucine synthesis begins with the condensation of acetyl-CoA and pyruvate. nih.govasm.org This reaction is catalyzed by citramalate synthase (CimA) to form citramalate. pnas.orgnih.gov This pathway bypasses the need for threonine deaminase. pnas.org Subsequent enzymatic reactions convert citramalate into α-ketobutyrate, which then enters the later stages of the canonical isoleucine biosynthesis pathway. elifesciences.orgnih.gov In Geobacter sulfurreducens, the citramalate pathway is the primary route for isoleucine biosynthesis, accounting for a significantly larger flux than the threonine-dependent pathway. nih.govnih.gov Similarly, in some organisms, this pathway is not subject to the same feedback inhibition mechanisms that regulate the threonine pathway. pnas.org

Studies in E. coli have revealed the existence of "underground" metabolic pathways that can produce α-ketobutyrate, the precursor for isoleucine, when the primary threonine deaminase enzymes are deleted. nih.govelifesciences.org These latent pathways can be activated under specific conditions and involve promiscuous enzyme activities. For instance, under aerobic conditions, a novel pathway involving the cleavage of O-succinyl-L-homoserine by cystathionine (B15957) γ-synthase can emerge. nih.govelifesciences.org Under anaerobic conditions, pyruvate formate-lyase can facilitate the synthesis of α-ketobutyrate from propionyl-CoA and formate (B1220265). nih.govelifesciences.org

Table 2: Comparison of Isoleucine Biosynthesis Starting Pathways

| Pathway | Primary Precursors | Key Initial Enzyme | Predominant in |

|---|---|---|---|

| Threonine Pathway | L-Threonine, Pyruvate | Threonine Deaminase | Most bacteria, plants nih.govresearchgate.net |

| Citramalate Pathway | Acetyl-CoA, Pyruvate | Citramalate Synthase | Geobacter, Leptospira, some archaea pnas.orgnih.govasm.org |

| Glutamate Pathway | Glutamate, Pyruvate | Not fully elucidated | Certain microorganisms researchgate.net |

This table compares the major known initial routes for the biosynthesis of the isoleucine carbon skeleton in various organisms.

Regulation of Biosynthesis (e.g., Threonine Deaminase Allosteric Control)

The biosynthesis of isoleucine is tightly regulated to prevent the wasteful overproduction of this amino acid. The primary point of regulation is the enzyme threonine deaminase, which is subject to allosteric feedback inhibition by the end-product, L-isoleucine. nih.govresearchgate.net This means that as the concentration of isoleucine increases, it binds to a regulatory site on the threonine deaminase enzyme, distinct from the active site, causing a conformational change that reduces the enzyme's activity. nih.govresearchgate.net

This regulation is complex and can be influenced by other branched-chain amino acids. Valine, which is synthesized via a parallel pathway that shares several enzymes with isoleucine synthesis, often acts as an antagonist to isoleucine's inhibitory effect. nih.govnih.govacs.org In Escherichia coli, valine can act as a positive allosteric effector, counteracting the inhibition caused by isoleucine. nih.gov This interplay ensures a balanced production of branched-chain amino acids.

In addition to allosteric inhibition, the expression of the genes encoding the biosynthetic enzymes is also regulated, a phenomenon known as multivalent repression. pnas.org In organisms like E. coli and Salmonella typhimurium, the full repression of the enzymes required for isoleucine and valine biosynthesis requires the presence of all three branched-chain amino acids: isoleucine, valine, and leucine (B10760876). pnas.org This coordinated control ensures that the synthesis of these related amino acids is balanced according to the cell's needs. In some bacteria, such as Listeria monocytogenes, regulatory sRNAs can also play a role by directly interacting with the mRNA of the threonine deaminase gene (ilvA) to repress its translation. tandfonline.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Methyl-D-isoleucine |

| D-Isoleucine |

| L-Isoleucine |

| L-Threonine |

| Pyruvate |

| α-ketobutyrate (2-ketobutyrate) |

| Acetyl-CoA |

| α-aceto-α-hydroxybutyrate |

| α,β-dihydroxy-β-methylvalerate |

| α-keto-β-methylvalerate |

| Citramalate |

| O-succinyl-L-homoserine |

| Propionyl-CoA |

| Formate |

| Valine |

Enzymatic and Molecular Interactions of D Isoleucine

Enzyme Substrate Specificity and Kinetic Studies

The ability of enzymes to distinguish between different substrates, including stereoisomers like D- and L-isoleucine, is fundamental to their function. Kinetic studies quantify the efficiency and affinity of these interactions.

D-amino acid dehydrogenases (DAADHs) are enzymes that catalyze the oxidative deamination of D-amino acids to their corresponding α-keto acids. wikipedia.org These enzymes generally exhibit broad substrate specificity, acting on a variety of D-amino acids, including D-isoleucine. wikipedia.org The enzyme from Escherichia coli K12, for instance, is most active on D-alanine but also processes other D-amino acids. uniprot.org

The catalytic process involves the oxidation of the D-amino acid, with the enzyme utilizing a cofactor, typically flavin adenine (B156593) dinucleotide (FAD), to accept electrons. wikipedia.org The reaction can be summarized as: D-amino acid + H₂O + Acceptor ⇌ a 2-oxo acid + NH₃ + Reduced Acceptor wikipedia.org

Engineered DAADHs have proven effective in the synthesis of branched-chain D-amino acids like D-isoleucine from their corresponding 2-oxo acids with high enantioselectivity (>99%) and yield. wikipedia.org Through mutagenesis, researchers have successfully created DAADH variants with altered substrate specificities. For example, a D94A mutation in a DAADH from Ureibacillus thermosphaericus significantly increased its specific activity towards D-isoleucine, among other D-amino acids.

Artificially created thermostable DAADHs have also been developed, which can efficiently synthesize D-branched-chain amino acids. These engineered enzymes are highly stereoselective, catalyzing the oxidative deamination of D-isoleucine but not its other isomers like D-allo-isoleucine, L-isoleucine, or L-allo-isoleucine.

| Enzyme Source | Substrate | K_m (mM) | Notes | Reference |

|---|---|---|---|---|

| E. coli K12 | D-Alanine | 30 | Optimal pH ~8.9 | wikipedia.orguniprot.org |

| E. coli K12 | 3,4-dehydro-D-proline | 6.4 | Optimal pH ~9.0 | uniprot.org |

| Mycobacterium tuberculosis (DHAD) | (R)2,3-dihydroxy isovalerate | 2.025 ± 0.140 | k_cat of 112 ± 4 min⁻¹ | nih.gov |

Threonine dehydratase (IlvA) is a key allosteric enzyme in the biosynthetic pathway of branched-chain amino acids. acs.org It catalyzes the conversion of L-threonine to α-ketobutyrate, the first step in L-isoleucine synthesis. uniprot.org This enzyme is famously regulated by feedback inhibition, where the end-product of the pathway, L-isoleucine, binds to a regulatory site on the enzyme, distinct from the active site, to inhibit its activity. uniprot.orgresearchgate.net

While L-isoleucine is the primary allosteric inhibitor, the role of D-isoleucine in regulating IlvA is not well-established and it is generally understood that the allosteric site is specific for the L-isomer. uniprot.orgbiorxiv.org Structural and kinetic studies on IlvA from E. coli (EcIlvA) have focused on its interaction with L-isoleucine. acs.orgresearchgate.net These studies show that L-isoleucine binding to the regulatory domain induces a significant conformational change that is transmitted to the active site of an adjacent protomer, leading to inhibition. acs.orgnih.gov

In contrast, the IlvA from Staphylococcus aureus (SaIlvA) is not feedback-regulated by L-isoleucine because its regulatory domain has a different structural organization that prevents isoleucine binding. nih.govacs.org This highlights the specificity of the allosteric binding site. Given the high stereoselectivity of enzyme binding sites, it is unlikely that D-isoleucine acts as a significant allosteric effector for IlvA in the same manner as L-isoleucine.

D-Amino Acid Dehydrogenases: Substrate Recognition and Catalysis

Conformational Analysis of D-Isoleucine in Enzyme Active Sites

The precise fit of a substrate within an enzyme's active site is crucial for catalysis. Conformational analysis, through computational and structural methods, reveals how enzymes achieve their specificity.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another. rsc.org This method has been used to study the interaction of D-isoleucine with various enzymes. For example, docking simulations were used to investigate the binding of D-isoleucine to L-isoleucine dioxygenase (IDO). mdpi.com These simulations help to understand the binding energies and specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand (D-isoleucine) and the amino acid residues in the enzyme's active site. mdpi.com

In a study on dihydroxyacid dehydratase (DHAD) from Mycobacterium tuberculosis, which is involved in isoleucine biosynthesis, docking was used to predict the binding position of its substrate, a precursor to isoleucine. nih.gov Such simulations provide insights into the catalytic mechanism by revealing the proximity of the substrate to key catalytic residues and cofactors, like the iron-sulfur cluster in DHAD. nih.gov

| Enzyme | Ligand | Simulation Finding | Reference |

|---|---|---|---|

| L-Isoleucine Dioxygenase (IDO) | D-Isoleucine | Used to simulate enzyme dynamics and investigate substrate spectrum. | mdpi.com |

| M. tuberculosis Dihydroxyacid Dehydratase (DHAD) | (2R,3R)-dihydroxy-3-methyl valerate (B167501) | Predicted substrate position relative to the 2Fe-2S cluster and catalytic residues. | nih.gov |

| E. coli Threonine Dehydratase (IlvA) | L-Threonine | Molecular docking used to model substrate binding in the active site. | acs.org |

Similarly, the structure of the regulatory domain of E. coli threonine dehydratase (EcIlvA) bound to L-isoleucine shows how the binding of the correct stereoisomer induces a conformational change starting at residue Phe352, which propagates across the domain to regulate enzyme activity. acs.orgresearchgate.net The specific network of hydrogen bonds and hydrophobic interactions within the binding pocket ensures that only L-isoleucine, and not its stereoisomers, can bind effectively and trigger the allosteric response.

Molecular Docking Simulations of Ligand-Enzyme Complexes

Modulation of Enzyme Activity by D-Isoleucine and its Derivatives

D-isoleucine and its derivatives can act as modulators of enzyme activity, functioning as activators or inhibitors. For instance, D-isoleucine is a selective competitive activator of the Asc-1 antiporter, a membrane transporter. By binding to the Asc-1 protein, it promotes the release of D-serine and glycine (B1666218), thereby enhancing NMDA receptor-dependent synaptic plasticity.

In bacteria, the degradation of D- and L-isoleucine in Pseudomonas putida requires the induction of several enzymes. D-amino acid dehydrogenase is specifically induced by the presence of D-isoleucine in the growth medium. Furthermore, D-isoleucine can interfere with bacterial processes. It has been shown to disrupt peptidoglycan synthesis and inhibit biofilm formation in Staphylococcus aureus.

Feedback Regulation Mechanisms in Branched-Chain Amino Acid Pathways

The biosynthesis of branched-chain amino acids (BCAAs)—isoleucine, valine, and leucine (B10760876)—is a critical and energetically expensive process for bacteria, fungi, and plants. nih.govnih.gov Consequently, it is tightly regulated to maintain amino acid homeostasis and conserve resources. mdpi.com The primary mechanism of control is feedback inhibition, where the final products of the pathway allosterically regulate the activity of key enzymes. bioninja.com.au

The biosynthesis of L-isoleucine from L-threonine involves a five-step enzymatic pathway, with the first step being the conversion of threonine to α-ketobutyrate, catalyzed by the enzyme threonine deaminase (TD), also known as threonine dehydratase (EC 4.3.1.19). libretexts.orgbiorxiv.org This enzyme is a principal site of allosteric regulation. nih.govmdpi.com L-isoleucine, the end-product of the pathway, acts as a negative feedback inhibitor of threonine deaminase. bioninja.com.aulibretexts.org It binds to a regulatory site on the enzyme that is distinct from the catalytic active site, inducing a conformational change that reduces the enzyme's affinity for its substrate, threonine. bioninja.com.auwikipedia.org

This allosteric control is often complex, exhibiting non-Michaelis-Menten kinetics. wikipedia.org In many bacteria, such as Escherichia coli, the binding of L-isoleucine to threonine deaminase is cooperative and decreases the catalytic rate. biorxiv.orgnih.gov Conversely, valine, the end-product of a parallel BCAA pathway, often acts as an allosteric activator, counteracting the inhibitory effect of isoleucine. wikipedia.orgnih.gov This interplay between isoleucine and valine allows the cell to balance the production of different BCAAs according to metabolic needs. wikipedia.org

Studies on threonine deaminase from Corynebacterium glutamicum and E. coli have provided quantitative insights into this regulatory mechanism. The presence of isoleucine significantly increases the substrate concentration required to achieve half-maximal velocity (K₀.₅) and enhances the cooperative nature of substrate binding, as indicated by a higher Hill coefficient. Valine has the opposite effect, decreasing K₀.₅ and reducing cooperativity. nih.gov While most studies focus on L-isoleucine, research using the substrate analog D-threonine has been instrumental in probing the allosteric binding sites and kinetics of threonine deaminase, confirming that L-isoleucine acts as a negative allosteric effector that affects both substrate binding and the catalytic step. nih.gov

In some bacteria, such as Staphylococcus aureus, the threonine deaminase (IlvA) is notably not feedback-regulated by isoleucine. nih.govacs.org This lack of inhibition is attributed to structural differences in the regulatory domain of the enzyme, which prevents isoleucine from binding. nih.govacs.org This highlights the diversity of regulatory strategies even for conserved metabolic pathways. Furthermore, some bacteria can metabolize D-amino acids; for instance, Pseudomonas putida can be induced to produce a D-amino acid dehydrogenase when grown in the presence of D-isoleucine, indicating specific pathways for D-isomer catabolism. nih.gov

Table 1: Effect of Allosteric Regulators on Threonine Deaminase Kinetics

| Organism | Enzyme | Effector | Effect on K₀.₅ (Threonine) | Effect on Hill Coefficient (n_H) | Reference |

| Corynebacterium glutamicum | Threonine Deaminase | None | 21 mM | 2.4 | nih.gov |

| Isoleucine (Negative) | Increased to 78 mM | Increased to 3.7 | nih.gov | ||

| Valine (Positive) | Reduced to 12 mM | Reduced (near 1.0) | nih.gov | ||

| Escherichia coli | Threonine Deaminase | None (D-Threonine as substrate) | 19.8 mM (K_d) | Cooperative binding | nih.gov |

| Isoleucine (Negative, D-Thr) | Increased to 24.8 mM (K_d) | Non-cooperative | nih.gov | ||

| Valine (Positive, D-Thr) | Reduced to 3.9 mM (K_d) | Non-cooperative | nih.gov |

Inhibition Studies with D-Isoleucine Analogs

Analogs of amino acids are powerful tools for investigating metabolic pathways and identifying potential antimicrobial targets. In the context of isoleucine metabolism, the analog thiaisoleucine (2-amino-3-methylthiobutyric acid) has been used in numerous inhibition studies. frenoy.euresearchgate.net

Thiaisoleucine is a structural mimic of isoleucine where a sulfur atom replaces a methylene (B1212753) group in the side chain. Research has shown that thiaisoleucine can inhibit the growth of bacteria like Escherichia coli, an effect that is competitively reversed by the addition of L-isoleucine. frenoy.eu This suggests that the analog interferes with a process specific to isoleucine metabolism.

The primary mechanism of thiaisoleucine's toxicity is not the direct inhibition of the biosynthetic pathway, but rather its interference with protein synthesis. It acts as a competitive inhibitor of isoleucyl-tRNA synthetase (IleRS), the enzyme responsible for attaching isoleucine to its corresponding transfer RNA (tRNA^Ile). frenoy.eunih.gov By competing with isoleucine for binding to IleRS, thiaisoleucine prevents the proper charging of tRNA^Ile, leading to a halt in protein translation and cell growth. nih.gov In some organisms, like the malaria parasite Plasmodium falciparum, thiaisoleucine is believed to be incorporated into new proteins, leading to a toxic effect. nih.gov

In addition to its potent effect on IleRS, thiaisoleucine has also been found to be a weak inhibitor of threonine deaminase, the first enzyme in the isoleucine biosynthesis pathway. frenoy.eu However, its primary role as a growth inhibitor is attributed to its action on the synthetase. frenoy.eu

Studies on mutants resistant to thiaisoleucine have further validated these findings. In E. coli, resistance was linked to a mutated isoleucyl-tRNA synthetase that had a significantly lower affinity for thiaisoleucine, albeit with a slightly reduced affinity for L-isoleucine as well. frenoy.eu Similarly, in P. falciparum, resistance to thiaisoleucine was conferred by a mutation in the cytoplasmic isoleucyl-tRNA synthetase gene. nih.gov

Table 2: Research Findings on the Inhibitory Action of Thiaisoleucine

| Organism/System | Target Enzyme | Effect of Thiaisoleucine | Key Finding | Reference |

| Escherichia coli | Isoleucyl-tRNA Synthetase (IleRS) | Competitive inhibition with L-isoleucine | Primary mechanism of growth inhibition. Resistance is caused by mutations in IleRS that lower analog affinity. | frenoy.eu |

| Threonine Deaminase | Weak inhibition | Secondary, less significant inhibitory action compared to its effect on IleRS. | frenoy.eu | |

| Plasmodium falciparum | Cytoplasmic Isoleucyl-tRNA Synthetase (cyto-IRS) | Inhibition of enzyme activity | Validated as the target for the analog's antimalarial activity. Resistance linked to a mutation in the cyto-IRS gene. | researchgate.netnih.gov |

| Protein Synthesis | Potential incorporation into proteins | May poison parasites by being incorporated into newly synthesized proteins, in addition to inhibiting tRNA charging. | nih.gov |

Advanced Analytical Methodologies for 2 Methyl D Isoleucine Research

Spectroscopic Characterization Techniques

Advanced spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of complex molecules like 2-Methyl-D-isoleucine (hereafter referred to as D-Isoleucine). These techniques provide detailed information on atomic connectivity, stereochemistry, and conformational dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in the structural analysis of isoleucine isomers. It exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules.

Differentiating between isoleucine diastereomers, such as D-Isoleucine and D-allo-isoleucine, is a significant analytical challenge due to their identical mass and connectivity. Epimerization at the α-carbon (C2) is a key transformation that necessitates precise stereochemical analysis. rsc.orgrsc.org High-resolution 1H and 13C NMR spectroscopy offers a powerful, non-destructive method to distinguish between these epimers by analyzing the distinct chemical shifts (δ) and coupling constants (J) of the nuclei at and near the chiral centers. rsc.orgrsc.org

Research has demonstrated that the chemical shifts of the proton (Hα) and carbon (Cα) at the α-stereocenter are particularly sensitive to the stereochemistry. rsc.orgresearchgate.net Generally, for N-acylated isoleucine derivatives, the Hα signal of the allo isomer appears downfield (at a higher ppm value) compared to the regular isomer. rsc.org Conversely, the Cα signal in the 13C NMR spectrum for the allo isomer typically appears upfield (at a lower ppm value). rsc.orgresearchgate.net These consistent differences allow for the direct assessment of epimerization in reactions involving isoleucine. rsc.org For instance, during peptide coupling or N-arylation reactions, the degree of epimerization can be quantified by integrating the distinct Hα signals of the starting isomer and the newly formed epimer. rsc.orgrsc.org

Table 1: Representative NMR Data for Differentiating Isoleucine and allo-Isoleucine Derivatives Note: Data is generalized from trends reported for L-Isoleucine and D-allo-Isoleucine derivatives, which are enantiomeric to D-Isoleucine and L-allo-Isoleucine, respectively. The relative chemical shift differences are the key identifiers.

| Nucleus | Isomer Type | Typical Chemical Shift (δ) Range | Key Differentiating Feature |

|---|---|---|---|

| α-Proton (¹H) | Isoleucine | Lower ppm | The allo isomer's α-proton is consistently downfield. rsc.orgnih.gov |

| allo-Isoleucine | Higher ppm | ||

| α-Carbon (¹³C) | Isoleucine | Higher ppm | The allo isomer's α-carbon is consistently upfield. rsc.orgresearchgate.net |

| allo-Isoleucine | Lower ppm | ||

| ³J(Hα-Hβ) Coupling | Isoleucine | Larger (e.g., ~5-9 Hz) | Coupling constants can also differ, reflecting changes in dihedral angles. rsc.org |

| allo-Isoleucine | Smaller (e.g., ~4-5 Hz) |

In the context of protein NMR, where D-Isoleucine might be incorporated into a larger structure, spectral crowding and signal broadening can obscure analysis. Methyl-specific isotope labeling is a sophisticated strategy to overcome these limitations. springernature.com This approach involves producing a protein in a deuterated environment (D₂O) while providing specific isotopically labeled precursors that introduce ¹³C and ¹H only at the methyl groups of certain amino acids, including isoleucine. nih.govprotein-nmr.org.uk

For isoleucine, a commonly used precursor is α-ketobutyrate, which can be selectively labeled. protein-nmr.org.uk When bacteria are grown in D₂O with ¹³C,²H-glucose and then supplemented with labeled α-ketobutyrate, the organism synthesizes isoleucine with a ¹H,¹³C-labeled methyl group at the δ1 position, while the rest of the protein remains largely deuterated. protein-nmr.org.uk This selective labeling dramatically simplifies the NMR spectrum, reduces signal overlap, and enhances sensitivity, enabling the study of high-molecular-weight protein systems. nih.govrsc.org This technique is crucial for probing the structure and dynamics of proteins by providing specific, observable probes in the protein's core. protein-nmr.org.uk

Table 2: Common Precursors for Methyl-Specific Labeling of Isoleucine in Protein NMR

| Precursor | Isotopic Labeling Pattern | Target Methyl Group | Purpose |

|---|---|---|---|

| α-ketobutyric acid | [4-¹³C-3,3-²H₂] α-ketobutyric acid | Isoleucine (δ1) | Specifically labels the Ile-δ1 methyl group with ¹H/¹³C in a deuterated background. nih.gov |

| 2-hydroxy-2-ethyl-3-oxobutanoate | 2-hydroxy-2-[²H₅]ethyl-[1,2,3,4-¹³C₄]3-oxobutanoate | Isoleucine (γ2) | Specifically labels the Ile-γ2 methyl group. rsc.org |

The side chain of isoleucine is flexible, rotating around the Cα-Cβ (χ₁) and Cβ-Cγ₁ (χ₂) bonds. The conformation of this side chain is critical to its function and interactions within a protein. NMR chemical shifts, particularly of the side-chain carbons, are highly sensitive to these dihedral angles. acs.org Studies have established a strong correlation between the ¹³Cδ₁ chemical shift of isoleucine and its χ₂ dihedral angle. acs.org

The side chain predominantly populates three rotameric states for χ₂: trans (t), gauche- (g-), and gauche+ (g+). acs.org The trans and gauche- conformations are the most common. The ¹³Cδ₁ nucleus experiences a significant upfield shift (to a lower ppm value) of approximately 5.5 ppm in the gauche- conformation compared to the trans conformation due to a γ-gauche steric effect. acs.org This relationship allows researchers to quantify the populations of different rotameric states directly from the measured chemical shifts, providing insight into the conformational dynamics and freedom of the isoleucine side chain in both ground and excited states of proteins. acs.org Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to model these conformations in both the gas phase and in various solvents. conicet.gov.ar

Table 3: Correlation Between Isoleucine Side-Chain Conformation and ¹³Cδ₁ Chemical Shift

| χ₂ Rotamer State | Approximate Population | Effect on ¹³Cδ₁ Chemical Shift |

|---|---|---|

| trans (t) | High (~81%) | "Normal" chemical shift |

| gauche- (g-) | Moderate (~15%) | Significant upfield shift (~5.5 ppm lower than trans) acs.org |

| gauche+ (g+) | Low (~2%) | Less commonly observed |

Methyl-Specific Isotope Labeling for Protein NMR Studies

Mass Spectrometry-Based Methods

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for both the qualitative identification and quantitative measurement of amino acids, including D-Isoleucine, in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hybrid techniques that couple the separation power of chromatography with the sensitive detection of mass spectrometry.

LC-MS: This is the preferred method for analyzing underivatized amino acids in biological fluids like plasma. d-nb.info A significant challenge is the separation of isobaric isomers (compounds with the same mass) such as leucine (B10760876), isoleucine, and allo-isoleucine. restek.com Modern LC methods utilizing specialized columns, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns, can achieve baseline separation of these isomers. d-nb.inforestek.com Tandem mass spectrometry (MS/MS) is then used for highly specific and sensitive quantification. lcms.cz In MS/MS, a specific parent ion is selected, fragmented, and a resulting product ion is monitored, creating a highly specific mass transition that minimizes interference from the sample matrix. lcms.cz However, some methods may still struggle to separate D-Isoleucine from D-allo-isoleucine without specialized chiral columns or reagents. d-nb.info

GC-MS: Due to the low volatility of amino acids, GC-MS analysis requires a chemical derivatization step to make them amenable to gas-phase analysis. nist.govnih.gov Common derivatization procedures involve esterification followed by acylation (e.g., using pentafluoropropionic anhydride, PFPA) or silylation (e.g., using MTBSTFA). nih.govsigmaaldrich.com While derivatization adds a step to sample preparation, GC-MS provides excellent chromatographic resolution. nist.gov A drawback of many standard GC-MS methods is the co-elution of leucine and isoleucine, leading to the measurement of their combined sum. nih.gov However, the fragmentation patterns generated by electron ionization can sometimes help differentiate isomers. nist.govrsc.org

Table 4: Example LC-MS/MS Parameters for Isoleucine Isomer Analysis

| Parameter | Description |

|---|---|

| Chromatography Mode | HILIC or Mixed-Mode Reverse Phase |

| Column Example | Acquity BEH Amide or Raptor Polar X d-nb.inforestek.com |

| Mobile Phase | Acetonitrile/water with additives like ammonium (B1175870) formate (B1220265) or formic acid lcms.cz |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transition | Example: m/z 132 -> 86 (for Leucine/Isoleucine) |

Isotopomer Analysis in Metabolic Tracing Studies

Isotopomer analysis is a powerful technique used to trace the metabolic fate of molecules within a biological system. mdpi.com By using stable isotopes like ¹³C, ¹⁵N, or ²H to label specific atoms in a precursor molecule, researchers can track the incorporation of these isotopes into downstream metabolites. mdpi.com This provides invaluable insights into metabolic pathways and fluxes. nih.gov

In the context of this compound research, stable isotope tracing can elucidate its biosynthetic pathways. For instance, studies have utilized ¹³C-labeled glucose and amino acids to identify and track secreted metabolites in cell cultures. pnas.org This methodology allows for the identification of metabolic by-products and their origins from various precursors. pnas.org Gas chromatography-mass spectrometry (GC-MS) is a common analytical platform for this purpose, capable of detecting even weak isotopic enrichment in metabolites. mdpi.com

For example, in a study investigating the metabolic by-products in Chinese Hamster Ovary (CHO) cell cultures, a comprehensive stable-isotope tracing strategy was employed. pnas.org By collecting spent media samples and analyzing them via GC-MS, researchers identified numerous metabolites, including L-alloisoleucine, a stereoisomer of isoleucine. pnas.org This approach can be adapted to trace the synthesis of this compound by providing labeled precursors and analyzing the resulting isotopomer distribution in the target molecule and related metabolites.

Chromatographic Separation and Detection

Chromatographic techniques are fundamental for the separation and quantification of this compound from its stereoisomers, which include D-isoleucine, L-isoleucine, and D-allo-isoleucine.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of amino acid analysis. For the separation of enantiomers and diastereomers like those of isoleucine, the use of chiral stationary phases (CSPs) is essential. uni-muenchen.deelementlabsolutions.com These columns create a chiral environment that allows for differential interaction with the stereoisomers, leading to their separation. elementlabsolutions.com

The separation mechanism often involves the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase. uni-muenchen.de Polysaccharide-based columns are widely used and can operate under various conditions, including normal phase, reversed-phase, and polar organic modes. hplc.eu

A significant challenge in isoleucine analysis is the separation of all four stereoisomers (D-isoleucine, L-isoleucine, D-allo-isoleucine, and L-allo-isoleucine). jst.go.jpnih.gov Recent methods have proposed the use of specific chiral resolution labeling reagents, such as 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA), in conjunction with specialized columns like a pentabromobenzyl-modified silica (B1680970) gel (PBr) column for successful separation via LC-MS. jst.go.jpnih.gov While a standard C18 column can separate many amino acid enantiomers, it is often insufficient for the complete resolution of isoleucine stereoisomers. jst.go.jpnih.gov

Table 1: HPLC Methods for Isoleucine Stereoisomer Separation

| Method | Column Type | Key Feature | Reference |

|---|---|---|---|

| Chiral Resolution Labeling | Pentabromobenzyl-modified silica gel (PBr) | Utilizes L-FDVDA labeling reagent to separate all four isoleucine stereoisomers. | jst.go.jpnih.gov |

| C3 Marfey's Method | Agilent Zorbax SB-C3 | Assigns amino acid configurations in natural products. | acs.org |

| Standard Chiral HPLC | Polysaccharide-based CSPs | General enantiomeric separation. | hplc.eu |

Gas chromatography (GC) is another powerful technique for the separation of volatile and thermally stable enantiomers. uni-muenchen.de Similar to HPLC, chiral stationary phases are employed in GC for enantioseparation. uni-muenchen.de The first successful GC separation of enantiomers was achieved using an N-trifluoroacetyl-L-isoleucine lauryl ester as the CSP to separate derivatized proteinogenic α-amino acids. uni-muenchen.de

For GC analysis, amino acids are typically derivatized to increase their volatility. Common derivatization methods include trifluoroacetylation of hydroxyl and amino groups and methylation of carboxyl groups. The separation of enantiomers in GC is highly efficient and sensitive, and its coupling with mass spectrometry (GC-MS) allows for unambiguous identification of the analytes. uni-muenchen.de

Research has shown the successful separation of numerous derivatized amino acids, including various isomers, on novel chiral stationary phases derived from cyclofructans.

High-Performance Liquid Chromatography (HPLC) with Chiral Columns

Enzymatic Assays for D-Isoleucine Quantification

While chromatographic methods are highly effective, they can require specialized equipment and expertise. nih.gov Enzymatic assays offer a simpler and often more specific alternative for the quantification of D-amino acids. nih.govnih.gov

A specific and straightforward colorimetric assay for D-isoleucine has been developed using an artificially created NADP+-dependent D-amino acid dehydrogenase (DAADH). nih.govebi.ac.uk This assay involves a two-step reaction:

D-isoleucine is converted to (3R)-2-oxo-3-methyl valerate (B167501) by DAADH, which simultaneously reduces NADP+ to NADPH. nih.gov

The resulting NADPH reduces a water-soluble tetrazolium salt to a colored formazan (B1609692) product, which can be measured spectrophotometrically. nih.gov

This method is highly specific for D-isoleucine and is not affected by the presence of its other three isomers (L-isoleucine, D-allo-isoleucine, and L-allo-isoleucine). frontiersin.org The assay has a determination range of 1 to 50 µM for D-isoleucine. nih.gov Other colorimetric methods for amino acids involve derivatization with reagents like dichlone, with absorbance measured at a specific wavelength. ijpsonline.com

Table 2: Comparison of D-Isoleucine Quantification Methods

| Method | Principle | Detection Range | Specificity | Reference |

|---|---|---|---|---|

| Enzymatic (DAADH) | Colorimetric/Spectrophotometric | 1 - 50 µM | High for D-Isoleucine | nih.gov |

| Derivatization (dichlone) | Colorimetric | 5 - 25 µg/ml | General for amino acids | ijpsonline.com |

Biosensors represent a rapidly advancing field for the detection of biomolecules, including amino acids. researchgate.net These devices are typically simple, fast, specific, and highly sensitive. researchgate.net Electrochemical biosensors are a common type, where an enzyme that specifically reacts with the target analyte is immobilized on an electrode. nih.gov

For D-amino acids, enzymes like D-amino acid oxidase (DAAO) are frequently used. nih.govnih.gov The reaction catalyzed by the oxidase consumes oxygen or produces hydrogen peroxide, which can be measured electrochemically. nih.gov While many biosensors target D-amino acids as a group, the development of sensors with high specificity for individual D-amino acids like D-isoleucine is an active area of research. mdpi.com

Recently, a genetically encoded nanosensor for the real-time monitoring of isoleucine in living cells was developed. mdpi.com This sensor, named GEII (Genetically Encoded Isoleucine Indicator), is based on Förster Resonance Energy Transfer (FRET) and exhibits specificity for isoleucine. mdpi.com While this particular sensor does not distinguish between D- and L-isoleucine, it demonstrates the potential for developing highly specific biosensors for isoleucine isomers. mdpi.com The development of biosensors that can specifically detect this compound would be a significant advancement in the field.

Computational and Theoretical Studies on D Isoleucine

Quantum Chemical Calculations for Stereochemical Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for the prediction of molecular properties that are difficult or impossible to determine experimentally. These methods are instrumental in the stereochemical analysis of chiral molecules.

The precise three-dimensional arrangement of atoms, or absolute configuration, is crucial for the biological activity of chiral molecules. While experimental techniques like X-ray crystallography are definitive, obtaining suitable crystals can be a significant bottleneck. Computational methods offer a reliable alternative for determining the absolute configuration of molecules in solution.

One of the most powerful techniques in this domain is the comparison of experimentally measured Nuclear Magnetic Resonance (NMR) spectra with spectra predicted from quantum chemical calculations for all possible stereoisomers of a molecule. nih.govmdpi.comacs.org The DP4+ analysis is a statistical method that formalizes this comparison, providing a probability for each isomer being the correct one. nih.govmdpi.com This method involves calculating the NMR shielding tensors for the optimized geometries of all possible diastereomers. These shielding tensors are then converted into chemical shifts and compared with the experimental data.

Due to the lack of specific published experimental and calculated NMR data for 2-Methyl-D-isoleucine, a representative table is presented below to illustrate how DP4+ analysis would be applied. The table shows hypothetical calculated ¹³C NMR chemical shifts for two possible diastereomers of a related compound compared with experimental data.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) - Isomer A | Calculated δ (ppm) - Isomer B |

|---|---|---|---|

| C=O | 175.8 | 176.1 | 178.2 |

| Cα | 59.5 | 59.3 | 61.0 |

| Cβ | 38.2 | 38.5 | 37.1 |

| Cγ | 25.9 | 26.2 | 25.5 |

| Cγ-CH₃ | 15.7 | 16.0 | 15.2 |

| C-CH₃ | 22.4 | 22.1 | 23.5 |

In a real-world scenario, the DP4+ probability would be calculated based on the errors between the experimental and calculated shifts for all atoms, allowing for a confident assignment of the absolute configuration. nih.govmdpi.com

The computational process involves a thorough conformational search to identify all low-energy conformers. For each conformer, the geometry is optimized, and the SOR is calculated using time-dependent density functional theory (TD-DFT) or other high-level methods. The final predicted SOR is then calculated as the weighted average based on the relative populations of the conformers.

| Conformer | Relative Energy (kcal/mol) | Population (%) | Calculated SOR ([α]D) | Weighted SOR |

|---|---|---|---|---|

| 1 | 0.00 | 65.2 | -45.2 | -29.47 |

| 2 | 0.50 | 25.5 | +15.8 | +4.03 |

| 3 | 1.20 | 9.3 | -5.5 | -0.51 |

| Total Predicted SOR | -25.95 |

This approach highlights the critical importance of a comprehensive conformational analysis for the accurate prediction of SOR in flexible molecules.

Absolute Configuration Determination

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. uw.edu.plntu.edu.sg These simulations are particularly useful for understanding how molecules like this compound interact with biological macromolecules and for characterizing their conformational landscape.

Understanding how a ligand binds to its protein target is fundamental for drug design. nih.govmdpi.com MD simulations can be used to study the dynamics of a ligand within a protein's active site, revealing key interactions, the role of water molecules, and the conformational changes that occur upon binding. frontiersin.orgnih.gov The binding free energy, a measure of the affinity of a ligand for a protein, can also be calculated from MD simulations using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). mdpi.com

While no specific MD studies on this compound are publicly available, the table below presents representative binding free energy data for a similar amino acid derivative interacting with a model protein, illustrating the type of information that can be obtained from such studies.

| Component | Energy (kcal/mol) |

|---|---|

| Van der Waals Energy | -45.8 |

| Electrostatic Energy | -25.3 |

| Polar Solvation Energy | +38.1 |

| Non-polar Solvation Energy | -4.7 |

| Total Binding Free Energy (ΔG_bind) | -37.7 |

These calculations can be performed for a series of derivatives to rank their potential efficacy and guide further optimization. mdpi.com

The analysis of an MD trajectory can reveal the most populated conformational states and the transitions between them. This can be visualized using techniques like Principal Component Analysis (PCA) of the atomic coordinates. The relative populations of the major conformers can be estimated from the simulation time spent in each state.

A hypothetical conformational ensemble analysis for this compound is presented in the table below, showing the populations of different rotameric states around key dihedral angles.

| Dihedral Angle | Rotamer State | Population (%) |

|---|---|---|

| χ1 (N-Cα-Cβ-Cγ) | gauche+ | 15 |

| trans | 55 | |

| gauche- | 30 | |

| χ2 (Cα-Cβ-Cγ-Cδ) | gauche+ | 5 |

| trans | 80 | |

| gauche- | 15 |

This type of analysis provides a detailed picture of the molecule's flexibility and preferred shapes, which is essential for understanding its interactions and properties.

Ligand-Protein Interaction Dynamics

In Silico Drug Design and Derivative Optimization

Computational methods are integral to modern drug discovery, enabling the rational design and optimization of new therapeutic agents. nih.govmdpi.com For a molecule like this compound, these techniques can be used to explore how chemical modifications affect its potential as a drug candidate.

In silico drug design often begins with virtual screening, where large libraries of compounds are computationally docked into the active site of a target protein to identify potential hits. nih.gov Once a hit is identified, it can be optimized to improve its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). researchgate.net This optimization process often involves the synthesis and testing of a series of derivatives.

Computational tools can guide the design of these derivatives by predicting how changes to the molecule's structure will affect its binding affinity and ADME properties. For example, the addition of a methyl group, as in this compound, can have profound effects on a molecule's properties. This "magic methyl" effect can improve binding by filling a hydrophobic pocket in the receptor, restrict the molecule's conformation to a more active one, or block metabolic pathways to increase the drug's half-life.

The optimization process is iterative, with computational predictions guiding the synthesis of new derivatives, which are then tested experimentally. The results of these tests are then used to refine the computational models, leading to a cycle of design, synthesis, and testing that ultimately yields a potent and effective drug candidate.

Pharmacophore Modeling for Isoleucine-Based Compounds

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD), focusing on the spatial arrangement of essential molecular features required for biological activity. researchgate.netdovepress.com A pharmacophore model does not represent a real molecule but rather an abstract map of key interaction points—such as hydrogen bond donors/acceptors, hydrophobic centers, and ionizable groups—that a molecule must possess to bind to a specific biological target. dovepress.comresearchgate.net This approach is particularly valuable for virtual screening of large compound libraries to identify new potential drug candidates. dovepress.comnih.gov

In the context of isoleucine-based compounds, pharmacophore modeling helps to understand how the unique structural properties of the isoleucine residue contribute to molecular recognition. The bulky and lipophilic side chain of isoleucine often plays a critical role in defining the shape and hydrophobic interactions of a molecule with its target receptor.

A notable application of this approach was in a structure-activity relationship (SAR) study aimed at developing new antiplasmodial agents. Researchers synthesized derivatives containing (S)-isoleucine to investigate the role of steric hindrance and lipophilicity. unimi.it The study found that the potency of a compound with a sterically demanding and lipophilic isoleucine residue was significantly high, highlighting the importance of these features for its antiplasmodial activity. unimi.it The development of a pharmacophore model based on these findings can guide the design of new inhibitors. unimi.itnih.gov

Pharmacophore models can be generated based on the structure of a known ligand (ligand-based) or the structure of the target protein's binding site (structure-based). dovepress.com These models are then validated for their ability to distinguish between active and inactive compounds before being used to screen databases for novel molecules that fit the pharmacophoric query. nih.govugm.ac.id

Table 1: Key Pharmacophore Features for Isoleucine-Based Compounds This table is a representative summary based on general principles and findings from related studies.

| Feature Type | Description | Relevance to Isoleucine |

|---|---|---|

| Hydrophobic Center (HY) | A region that favorably interacts with nonpolar groups. | The sec-butyl side chain of isoleucine is a strong contributor to hydrophobic interactions, crucial for binding in nonpolar pockets of a receptor. researchgate.net |

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | The carbonyl oxygen of the peptide backbone or carboxylic acid group in free isoleucine acts as a key HBA. researchgate.net |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. | The amine group in the backbone or at the N-terminus is a primary HBD. researchgate.net |

| Steric Hindrance | The spatial arrangement and bulk of the side chain. | The branched structure of the isoleucine side chain provides significant steric bulk, which can be critical for selectivity and potent binding. unimi.it |

Applications of 2 Methyl D Isoleucine Derivatives in Research Models

Synthetic Biology and Protein Engineering Applications

The integration of non-natural amino acids into proteins is a cornerstone of modern synthetic biology and protein engineering. D-isoleucine derivatives are used to create proteins with novel characteristics.

The site-specific incorporation of non-natural amino acids like D-isoleucine and its derivatives into proteins is achieved by reprogramming the genetic code. frontiersin.org This process typically requires an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair that is engineered to uniquely recognize the non-natural amino acid and its corresponding codon (often a stop codon like TAG). frontiersin.orgresearchgate.net For instance, fluorinated derivatives of isoleucine have been successfully incorporated into proteins like murine dihydrofolate reductase (mDHFR) and murine interleukin-2 (B1167480) (mIL-2) in an E. coli host. caltech.edunih.gov In one study, over 93% of the isoleucine residues in mDHFR were replaced by D,L-2-amino-5,5,5-trifluoro-3-methyl pentanoic acid (5TFI). caltech.edunih.gov Cell-free protein synthesis systems offer an advantage for this work, as they allow direct addition of the non-natural amino acid and its engineered synthetase, bypassing issues of cellular transport or toxicity. frontiersin.org

Integrating D-amino acids or other non-natural isoleucine derivatives can profoundly alter a protein's structure and function. The D-configuration introduces a different stereochemistry that can disrupt or modify local secondary structures like α-helices and β-sheets. chempep.com This modification is particularly useful for enhancing a peptide's resistance to proteolytic enzymes, which are typically specific to L-amino acids, thereby increasing the peptide's stability and biological half-life. chempep.com

Furthermore, the unique side chains of derivatives can confer new properties. For example, incorporating fluorinated isoleucine analogs can enhance the thermal stability of proteins. caltech.edu Research on the leucine (B10760876) zipper peptide GCN4-p1 showed that substituting leucine with a fluorinated analog increased the stability of the coiled-coil structure. caltech.edu These modifications are pivotal in biotechnology for creating more robust industrial enzymes and in drug development for designing peptide-based therapeutics with improved pharmacokinetic profiles. chempep.com

Table 1: Examples of Isoleucine Derivative Incorporation and Effects

| Derivative | Target Protein | Host System | Observed Effect |

| D,L-2-amino-5,5,5-trifluoro-3-methyl pentanoic acid (5TFI) | Murine Dihydrofolate Reductase (mDHFR) | E. coli | >93% replacement of isoleucine. caltech.edunih.gov |

| D,L-2-amino-5,5,5-trifluoro-3-methyl pentanoic acid (5TFI) | Murine Interleukin-2 (mIL-2) | E. coli | The resulting protein remained functional, indicating stable folding. caltech.edunih.gov |

| D-Isoleucine | General Peptides | Solid-Phase Peptide Synthesis | Enhances proteolytic resistance and modulates secondary structure. chempep.com |

| D-amino acids | General Proteins | Cell-free synthesis | Shown to be compatible with polypeptide elongation. frontiersin.org |

Incorporation into Recombinant Proteins and Enzymes

Probes for Metabolic Pathway Elucidation

Labeled forms of isoleucine and its derivatives are instrumental in tracing the flow of atoms through complex metabolic networks, providing critical insights into both normal and disease-state biochemistry.

Isotopic labeling is a technique used to track an isotope through a reaction or metabolic pathway. isotope.com Substrates are labeled with stable heavy isotopes (like ¹³C, ¹⁵N, or ²H/D), and their journey into various metabolic products is monitored using techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. isotope.comnih.gov

In metabolic research, labeled isoleucine is used to perform metabolic flux analysis. researchgate.net For example, ¹³C-labeled isoleucine can be supplied to cells to trace how its carbon backbone is catabolized and incorporated into other compounds. researchgate.net This method has been used to discover alternative biosynthetic routes, such as a threonine-independent pathway for isoleucine synthesis in cyanobacteria. nih.gov Similarly, specific labeling of isoleucine methyl groups can be achieved by providing labeled α-ketoacid precursors, like α-ketobutyrate, in the growth medium of E. coli. unl.pt These labeled precursors are efficiently metabolized into isoleucine, allowing for targeted studies of protein structure and dynamics. unl.ptd-nb.info Deuterium-labeled compounds like DL-Isoleucine-d10 are also used as tracers for quantification in drug development studies. medchemexpress.com

Several inherited metabolic disorders, or inborn errors of metabolism, are caused by defects in the degradation pathway of branched-chain amino acids (BCAAs), including isoleucine. cocukmetabolizma.comfamiliasga.com These disorders lead to the buildup of isoleucine and its toxic intermediate metabolites. cocukmetabolizma.comfamiliasga.com

The catabolism of isoleucine involves a series of enzymatic steps. After initial transamination, the pathway includes enzymes like short/branched-chain acyl-CoA dehydrogenase (SBCAD), 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD), and β-ketothiolase (β-KT). researchgate.netnih.gov Genetic deficiencies in these enzymes lead to specific disorders. nih.gov For example, Maple Syrup Urine Disease (MSUD) results from a deficiency in the branched-chain α-ketoacid dehydrogenase complex, causing the accumulation of BCAAs and their respective ketoacids. familiasga.comucalgary.ca Defects further down the specific isoleucine pathway lead to other conditions. nih.gov The study of these diseases relies on identifying the accumulating metabolites, which provides a direct window into the blocked biochemical step. nih.govucalgary.ca

Table 2: Key Inborn Errors in the Isoleucine Degradation Pathway

| Disorder Name | Deficient Enzyme | Key Accumulating Metabolites |

| Maple Syrup Urine Disease (MSUD) | Branched-chain α-ketoacid dehydrogenase | Isoleucine, Leucine, Valine, and their α-ketoacids. familiasga.comucalgary.ca |

| Short/branched-chain acyl-CoA dehydrogenase (SBCAD) Deficiency | Short/branched-chain acyl-CoA dehydrogenase | C5-acylcarnitine. researchgate.netnih.gov |

| 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) Deficiency | 2-methyl-3-hydroxybutyryl-CoA dehydrogenase | 2-methyl-3-hydroxybutyrate, C5:1 and/or OH-C5 species. researchgate.netnih.gov |

| β-Ketothiolase (β-KT) Deficiency | Mitochondrial acetoacetyl-CoA thiolase (β-ketothiolase) | C5:1 and/or OH-C5 species. researchgate.netnih.gov |

Use of Labeled D-Isoleucine in Isotopic Tracing Experiments

Development of Biochemical Tools and Reagents

Derivatives of D-isoleucine are fundamental reagents in biochemistry and pharmaceutical research. medchemexpress.comgoogle.com Their primary application is in the chemical synthesis of peptides. chemimpex.comchemimpex.com